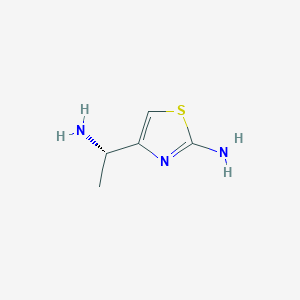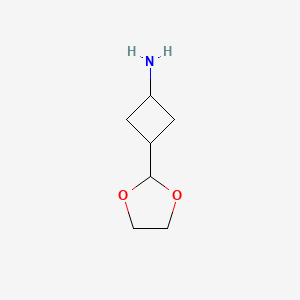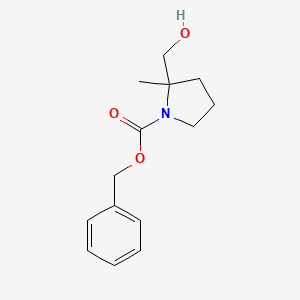
Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a benzyl group, a hydroxymethyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of benzyl alcohol with 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylic acid. The reaction is often catalyzed by an acid or base to facilitate the esterification process. Common reagents used in this synthesis include benzyl chloride and sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Benzyl 2-(carboxymethyl)-2-methylpyrrolidine-1-carboxylate.
Reduction: Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Benzyl alcohol: Shares the benzyl group but lacks the pyrrolidine ring.
2-(Hydroxymethyl)-2-methylpyrrolidine: Similar pyrrolidine structure but without the benzyl ester group.
Benzyl 2-(carboxymethyl)-2-methylpyrrolidine-1-carboxylate: An oxidized derivative of the compound.
Uniqueness: Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(11-16)8-5-9-15(14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,16H,5,8-11H2,1H3 |
InChI-Schlüssel |
GVWNWBXIOGVZQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)
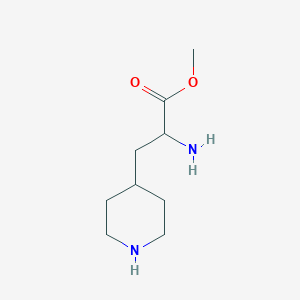
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)
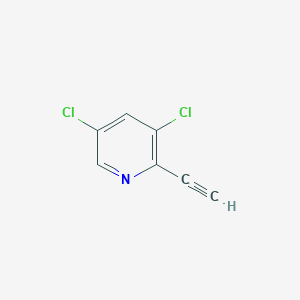

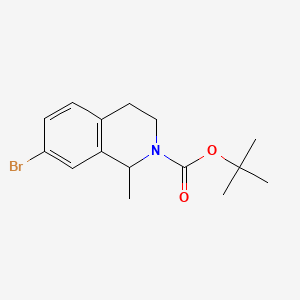
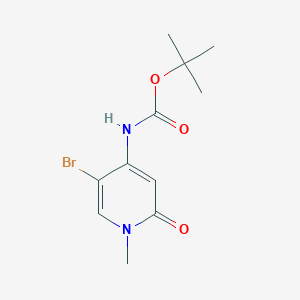
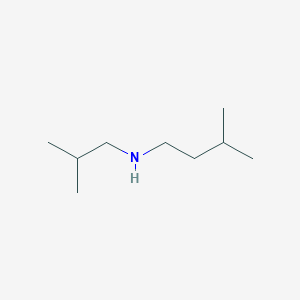
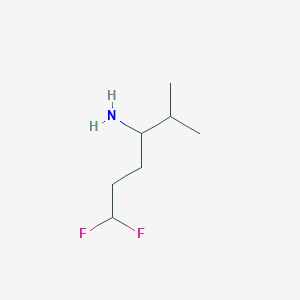

![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
